(5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy-methoxybenzylidene moiety, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the bromophenyl and ethoxy-methoxybenzylidene groups. Common reagents used in these reactions include bromine, ethyl alcohol, and methoxybenzaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the use of phase-transfer catalysts or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound is being investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a potential candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or inflammation, ultimately resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Acetylacetone: Known for its use in the preparation of metal complexes and as a solvent in organic synthesis.
Diketene: Utilized in the production of acetoacetic acid derivatives and other chemicals.
Uniqueness
What sets (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from these similar compounds is its unique thiazolotriazole core and the presence of both bromophenyl and ethoxy-methoxybenzylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
606951-13-7 |
---|---|
Molecular Formula |
C20H16BrN3O3S |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16BrN3O3S/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)24-20(28-17)22-18(23-24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3/b17-11- |
InChI Key |
GAVPMNMWUKCAHE-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Origin of Product |
United States |
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